6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-Acetyl-2-(2-(4-(methylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a structurally complex thieno[2,3-c]pyridine derivative. Its core consists of a partially saturated bicyclic system (tetrahydrothienopyridine) with three key substituents:
- 2-(4-(Methylthio)phenyl)acetamido group: Introduces a sulfur-containing aromatic moiety, likely influencing electronic properties and receptor interactions.
- 3-Carboxamide group: Provides hydrogen-bonding capacity, critical for molecular recognition in biological systems.
Properties
IUPAC Name |
6-acetyl-2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-11(23)22-8-7-14-15(10-22)27-19(17(14)18(20)25)21-16(24)9-12-3-5-13(26-2)6-4-12/h3-6H,7-10H2,1-2H3,(H2,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXHCOOVZVPTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogues
The target compound is compared to six structurally related thieno[2,3-c]pyridine derivatives (Table 1). Key differences lie in substituent groups, which dictate physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparison of Thieno[2,3-c]pyridine Derivatives
Functional Group Analysis and Implications
Methylthio vs. Methoxy Groups
- The target compound’s 4-(methylthio)phenyl group (C₆H₄-S-CH₃) contrasts with the methoxyphenyl group (C₆H₄-O-CH₃) in . Sulfur’s larger atomic radius may also influence steric interactions .
Acetamido Linker vs. Simple Amino Group
- This modification could enhance target engagement but may reduce solubility .
Carboxamide vs. Carbonitrile/Ester
- The 3-carboxamide group (common in , target) is a hydrogen-bond donor/acceptor, critical for interactions with biological targets. The ethyl ester in may act as a prodrug, hydrolyzing in vivo to a carboxylic acid .
Molecular Properties and Calculated Data
Lipophilicity
- The target compound’s LogP (estimated via substituent contributions): ~2.8 (higher than : ~1.2), due to the methylthiophenyl group. This suggests improved membrane permeability but possible challenges in aqueous solubility.
Hydrogen-Bonding Capacity
- Donors/acceptors: Target compound has 3 H-bond donors (NH from acetamido, carboxamide) and 5 acceptors (carbonyls, pyridine N). Comparable to but fewer than (Schiff base introduces additional acceptor).
Metabolic Stability
- The methylthio group may undergo oxidative metabolism to sulfoxide/sulfone derivatives, altering activity. In contrast, ’s methoxy group is less metabolically labile .
Research Findings and Hypothetical Pharmacological Implications
While direct studies on the target compound are absent, insights from analogs suggest:
- Receptor Binding: The acetamido linker and methylthio group may favor interactions with kinases or G-protein-coupled receptors, as seen in structurally related thienopyridines .
- Solubility Challenges : High molecular weight (403.53 g/mol) and lipophilicity may limit aqueous solubility, necessitating formulation optimization.
- Synthetic Feasibility : The Boc-protected intermediate in highlights strategies for modular synthesis of similar analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
